molecular formula C8H10N2O4 B1345731 2-(4-Amino-3-nitrophenoxy)ethanol CAS No. 50982-74-6

2-(4-Amino-3-nitrophenoxy)ethanol

Cat. No. B1345731
M. Wt: 198.18 g/mol
InChI Key: UTHUZYBSSBFPES-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

A degassed solution of ammonium formate (1.4 g) in MeOH/water (10/1) was added to 2-(4-amino-3-nitrophenoxy)ethan-1-ol (234 mg), followed by Pd/C (10%). The flask was closed and the reaction mixture was stirred at RT for 20 h. The reaction mixture was filtered off and Pd/C was further washed with MeOH/water. The filtrate was lyophilized to afford 225 mg of black solid. 1H-NMR (DMSO): 8.19 (s, 1H); 6.41 (d, 1H, 8.3 Hz); 6.17 (d, 1H, 2.7 Hz); 5.98 (dd, 1H, 2.8 Hz and 8.3 Hz); 4.98 (br s, NH2); 3.77 (t, 2H, 5.2 Hz); 3.63 (t, 2H, 5 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[NH2:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH2:11][CH2:12][OH:13])=[CH:8][C:7]=1[N+:16]([O-])=O>CO.O.[Pd]>[NH2:16][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:6]=1[NH2:5])[O:10][CH2:11][CH2:12][OH:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
234 mg
Type
reactant
Smiles
NC1=C(C=C(OCCO)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was closed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off
WASH
Type
WASH
Details
Pd/C was further washed with MeOH/water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C(OCCO)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: CALCULATEDPERCENTYIELD 113.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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